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Introduction
tert-Butyl (mesitylsulfonyl)oxycarbamate is a versatile reagent in organic synthesis,

primarily recognized for its role as an electrophilic aminating agent. In recent years, its

application in catalytic asymmetric reactions has gained significant attention, offering a

powerful tool for the stereoselective introduction of nitrogen-containing functionalities into

organic molecules. This is of particular interest in medicinal chemistry and drug development,

where the precise control of stereochemistry is crucial for biological activity.

This document provides detailed application notes and protocols for the use of tert-butyl
(mesitylsulfonyl)oxycarbamate in the organocatalytic enantioselective aziridination of α,β-

unsaturated aldehydes. Aziridines are valuable synthetic intermediates, serving as precursors

to a wide range of chiral amines, amino alcohols, and other nitrogen-containing compounds.

The protocols outlined below are based on established literature and provide a practical guide

for researchers in the field.

Application: Organocatalytic Enantioselective
Aziridination of α,β-Unsaturated Aldehydes
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The reaction involves the use of a chiral secondary amine catalyst, specifically a

diphenylprolinol silyl ether, to activate the α,β-unsaturated aldehyde towards a nucleophilic

attack by the nitrogen of tert-butyl (mesitylsulfonyl)oxycarbamate. This methodology

provides access to chiral 2-formylaziridines with high enantioselectivity.

Reaction Principle
The catalytic cycle is initiated by the reaction of the α,β-unsaturated aldehyde with the chiral

secondary amine catalyst to form a chiral iminium ion. This activation lowers the LUMO of the

enal, facilitating a conjugate addition of the carbamate nitrogen. The subsequent intramolecular

cyclization and catalyst regeneration yield the desired aziridine product.

Advantages of the Method
High Enantioselectivity: The use of a chiral organocatalyst allows for excellent control over

the stereochemical outcome of the reaction.

Mild Reaction Conditions: The reaction proceeds under mild conditions, typically at room

temperature, which is compatible with a wide range of functional groups.

Metal-Free: As an organocatalytic method, it avoids the use of potentially toxic and

expensive metal catalysts.

Operational Simplicity: The experimental procedure is relatively straightforward to perform.

Quantitative Data Summary
The following table summarizes the results for the organocatalytic enantioselective aziridination

of various α,β-unsaturated aldehydes with tert-butyl (mesitylsulfonyl)oxycarbamate.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1269521?utm_src=pdf-body
https://www.benchchem.com/product/b1269521?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entry
α,β-
Unsaturated
Aldehyde

Yield (%) dr (trans:cis) ee (%)

1 Cinnamaldehyde 85 >95:5 98

2 (E)-Hex-2-enal 78 >95:5 97

3
(E)-4-Phenylbut-

2-enal
82 >95:5 96

4

(E)-3-(4-

Methoxyphenyl)a

crylaldehyde

88 >95:5 99

5

(E)-3-(4-

Chlorophenyl)acr

ylaldehyde

75 >95:5 97

6
(E)-3-(Furan-2-

yl)acrylaldehyde
72 >95:5 95

Experimental Protocols
General Procedure for the Enantioselective Aziridination
of α,β-Unsaturated Aldehydes
This protocol is adapted from established literature procedures for the organocatalytic

aziridination of enals.

Materials:

α,β-Unsaturated aldehyde (1.0 equiv)

tert-Butyl (mesitylsulfonyl)oxycarbamate (1.2 equiv)

(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (0.2 equiv)

Sodium Carbonate (Na₂CO₃) (2.0 equiv)
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Dichloromethane (CH₂Cl₂, anhydrous)

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add

the α,β-unsaturated aldehyde (1.0 equiv).

Dissolve the aldehyde in anhydrous dichloromethane.

Add (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (0.2 equiv) to the solution and stir

for 10 minutes at room temperature.

In a separate flask, add tert-butyl (mesitylsulfonyl)oxycarbamate (1.2 equiv) and sodium

carbonate (2.0 equiv).

Add the solution of the aldehyde and catalyst to the mixture of the carbamate and base.

Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the

reaction progress by thin-layer chromatography (TLC).

Upon completion of the reaction, quench the reaction by adding a saturated aqueous

solution of sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x

volume).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or

sodium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1269521?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purify the crude product by flash column chromatography on silica gel to afford the desired

chiral 2-formylaziridine.

Note: The enantiomeric excess (ee) of the product is typically determined by chiral High-

Performance Liquid Chromatography (HPLC) analysis after conversion of the aldehyde to a

more suitable derivative, such as a methyl ester, to improve resolution.
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Reaction Setup

Reaction

Workup & Purification

Start

1. Add α,β-Unsaturated Aldehyde to Flask

2. Dissolve in Anhydrous CH₂Cl₂

3. Add Organocatalyst

4. Stir for 10 min

5. Add tert-Butyl (mesitylsulfonyl)oxycarbamate & Na₂CO₃

6. Stir at Room Temperature (24-48h)

7. Monitor by TLC

8. Quench with NaHCO₃ (aq)

9. Extract with CH₂Cl₂

10. Wash with Brine

11. Dry over MgSO₄/Na₂SO₄

12. Concentrate

13. Purify by Column Chromatography

End Product: Chiral 2-Formylaziridine

Click to download full resolution via product page

Caption: Experimental workflow for the organocatalytic enantioselective aziridination.
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Caption: Proposed catalytic cycle for the enantioselective aziridination.

To cite this document: BenchChem. [Catalytic Applications of tert-Butyl
(mesitylsulfonyl)oxycarbamate: Application Notes and Protocols]. BenchChem, [2026].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1269521#catalytic-
applications-of-tert-butyl-mesitylsulfonyl-oxycarbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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